molecular formula C6H16Cl2N2 B2937136 (2-Aminoethyl)(cyclopropylmethyl)amine dihydrochloride CAS No. 2138191-06-5

(2-Aminoethyl)(cyclopropylmethyl)amine dihydrochloride

Cat. No. B2937136
CAS RN: 2138191-06-5
M. Wt: 187.11
InChI Key: BIZADQLFXKATOZ-UHFFFAOYSA-N
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Description

“(2-Aminoethyl)(cyclopropylmethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 2138191-06-5 . It has a molecular weight of 187.11 . The IUPAC name for this compound is N1-(cyclopropylmethyl)ethane-1,2-diamine dihydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H14N2.2ClH/c7-3-4-8-5-6-1-2-6;;/h6,8H,1-5,7H2;2*1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Nazarov Reactions of Vinyl Cyclopropylamines

A study by Bonderoff et al. (2013) explored the dichlorocyclopropanation of 2-amino-1,3-dienes to afford 1-alkenyl-1-amino-2,2-dichlorocyclopropanes. These compounds undergo silver-assisted electrocyclic opening to furnish 3-aminopentadienyl cations. Nazarov-type cyclization of these intermediates leads to cyclopentenone iminium salts, which are then reduced to provide allylic amines. This process represents the imino version of the traditional Nazarov reaction and highlights a novel application of aminoethyl cyclopropylmethyl compounds in synthesizing polycyclic amines (Sara A. Bonderoff, T. Grant, F. West, M. Tremblay, 2013).

Peptide Synthesis and Protectant

Carpino et al. (2009) introduced the N-dicyclopropylmethyl (Dcpm) residue as an amide bond protectant for peptide synthesis, demonstrating the utility of cyclopropylmethylamine derivatives in peptide chemistry. The study provides examples of mitigating aggregation effects and preventing cyclization in sensitive peptide sequences, thus highlighting the compound's role in facilitating complex peptide synthesis (L. A. Carpino, Khaled A. Nasr, Adel Ali Abdel-Maksoud, A. El‐Faham, D. Ionescu, P. Henklein, H. Wenschuh, M. Beyermann, E. Krause, M. Bienert, 2009).

Cyclopropanation Reactions

Tomilov et al. (1990) investigated the cyclopropanation reactions of allyl alcohols, allylamines, and derivatives with diazomethane, highlighting the synthesis of various cyclopropanes. This research underscores the versatility of (2-Aminoethyl)(cyclopropylmethyl)amine derivatives in organic synthesis, providing a pathway to synthesize a wide range of functionalized cyclopropanes (Yu V Tomilov, A. B. Kostitsyn, E. V. Shulishov, O. M. Nefedov, 1990).

Bioconjugation Mechanism Study

Nakajima and Ikada (1995) conducted a study to understand the mechanism of amide formation between carboxylic acid and amine in aqueous media using a related compound. This research is pivotal in demonstrating the biochemical applications of cyclopropylmethylamine derivatives, particularly in bioconjugation and the synthesis of hydrogels, offering insights into the reaction's specificity and efficiency in biological conditions (N. Nakajima, Y. Ikada, 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N'-(cyclopropylmethyl)ethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-3-4-8-5-6-1-2-6;;/h6,8H,1-5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZADQLFXKATOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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